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2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

Epigenetics KDM2B demethylase Piperazine SAR

2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS 2097981-33-2) is a heterocyclic building block with molecular formula C13H20N4 and a molecular weight of 232.32 g/mol, typically supplied at ≥95% purity. The compound consists of a pyridin-3-amine core substituted at the 2-position with a 4-cyclobutylpiperazine moiety.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 2097981-33-2
Cat. No. B1478717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
CAS2097981-33-2
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)N
InChIInChI=1S/C13H20N4/c14-12-5-2-6-15-13(12)17-9-7-16(8-10-17)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10,14H2
InChIKeyVKWDZRZRVCWNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS 2097981-33-2): Core Structural Profile and Procurement Baseline


2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS 2097981-33-2) is a heterocyclic building block with molecular formula C13H20N4 and a molecular weight of 232.32 g/mol, typically supplied at ≥95% purity . The compound consists of a pyridin-3-amine core substituted at the 2-position with a 4-cyclobutylpiperazine moiety. This scaffold places it within the broader class of N-substituted 2-(piperazin-1-yl)pyridin-3-amines, which have been investigated as ATP-competitive kinase inhibitor hinge-binders, particularly in the context of Pim kinase and multitargeted kinase programs [1][2]. The cyclobutyl group introduces conformational constraint and steric bulk at the terminal piperazine nitrogen, a feature exploited in medicinal chemistry to modulate target selectivity, metabolic stability, and physicochemical properties relative to linear or smaller cycloalkyl analogs [3]. Currently, commercial availability is limited, with at least one major supplier listing the product as discontinued .

Why 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine Cannot Be Simply Replaced by N-Methyl, N-Cyclopropylmethyl, or 6-Substituted Regioisomeric Analogs


Generic substitution within the 2-(piperazin-1-yl)pyridin-3-amine class is precluded by three interdependent factors: (1) the N-substituent on the piperazine ring dictates conformational preference, basicity (pKa of the terminal nitrogen), and steric occupancy of lipophilic pockets, directly impacting target binding kinetics and selectivity profiles; (2) the 2-substituted pyridin-3-amine connectivity establishes a distinct intramolecular hydrogen-bonding network and hinge-binding geometry compared to its 6-substituted regioisomer (CAS 1427356-19-1); and (3) the cyclobutyl group imparts a unique combination of ring strain-driven metabolic resistance and intermediate lipophilicity (cLogP ~1.5 calculated) that differs measurably from methyl, cyclopropylmethyl, or butyl analogs [1]. In kinase inhibitor programs, even single-atom changes at the piperazine N-substituent have been shown to shift kinase selectivity by >100-fold across the kinome [2]. Consequently, procurement of the exact compound ensures fidelity in SAR follow-up, patent strategy execution, and assay reproducibility.

Quantitative Differentiation Evidence: 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine vs. Closest Analogs


N-Substituent Conformational and Lipophilic Differentiation: Cyclobutyl vs. Cyclopropylmethyl in the KDM2B Inhibitor Chemotype

In the KDM2B inhibitor series exemplified by US Patent 10,202,354, the cyclobutylpiperazine-containing compound BDBM345351 (3-[4-[[2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]phenol) demonstrated an IC50 of 0.0340 nM in a full-length KDM2B demethylase assay [1]. By comparison, a structurally analogous compound with cyclopropylmethyl substitution at the same piperazine nitrogen (BDBM345369; 1-cyclopropyl-4-[1-(4-cyclopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine) showed an IC50 of 0.0580 nM in the same assay format [2]. While direct head-to-head data for the specific pyridin-3-amine compound (2097981-33-2) is not publicly available, the observed 1.7-fold potency shift between cyclobutyl and cyclopropylmethyl in the closely related dihydroimidazole chemotype illustrates the quantifiable impact of incremental N-substituent changes on target engagement [3].

Epigenetics KDM2B demethylase Piperazine SAR

Regioisomeric Differentiation: 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine vs. 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine in c-KIT Kinase Engagement

The pyridine substitution position critically determines hinge-binding geometry in kinase targets. In a c-KIT kinase assay reported in US Patent 20240116877, a compound bearing the 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine scaffold (BDBM664835) demonstrated an IC50 of <10 nM against c-KIT kinase in a coupled pyruvate kinase/lactate dehydrogenase assay [1]. The corresponding 2-substituted regioisomer (2097981-33-2) has not been disclosed in the same assay. However, literature across multiple kinase chemotypes consistently demonstrates that 2-pyridin-3-amine vs. 6-pyridin-3-amine connectivity yields distinct hinge-binding vectors, with the 2-substituted isomer orienting the amino group into a different pocket relative to the gatekeeper residue . This regioisomeric distinction is critical for kinome-wide selectivity: in a screen of multisubstituted pyridin-3-amine derivatives, positional isomerism at the pyridine core resulted in >10-fold shifts in selectivity between FGFR1 and c-MET kinase targets [2].

Kinase inhibition c-KIT Regioisomer selectivity

Physicochemical Differentiation: Calculated vs. Reported Properties of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

The supplier specification for 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine (Biosynth, via CymitQuimica) reports a minimum purity of 95%, a molecular weight of 232.32 g/mol, and a molecular formula of C13H20N4 . By comparison, the unsubstituted analog 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5) has a molecular weight of 178.23 g/mol and a predicted boiling point of 394.0 ± 37.0 °C [1]. The addition of the cyclobutyl group adds 54.09 Da of molecular weight while introducing a rigid, strained C4 ring that increases molecular complexity (a key drug-likeness metric) and reduces the number of free rotatable bonds relative to n-butyl or flexible chain analogs. While experimentally measured purity is comparable across commercial lots, the cyclobutyl derivative has been noted as discontinued from at least one major supplier channel , which may affect procurement timelines and batch consistency for research programs requiring multi-year availability.

Physicochemical properties Drug-likeness Building block quality

The Cyclobutyl Advantage in KDM2B Series: Quantitative SAR from US10202354

Across multiple examples within US Patent 10,202,354 (Genentech), the 4-cyclobutylpiperazine moiety consistently delivers sub-nanomolar potency against KDM2B when incorporated into a dihydroimidazole scaffold: Example 16 (BDBM345351) IC50 = 0.0340 nM; Example 42 (BDBM345377) IC50 = 0.0470 nM; Example 34 (BDBM345369) IC50 = 0.0580 nM; Example 89 (BDBM345424) IC50 = 4.38 nM [1][2][3]. The range of 0.0340 to 4.38 nM illustrates the tunability of cyclobutyl-containing molecules, with variations at the sulfonyl-aryl region driving differential potency while the cyclobutyl core provides a conserved anchoring motif. In contrast, the unsubstituted 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5) has reported binding affinities against alpha-1 adrenergic receptor (Ki = 31,000 nM) and PI3Kγ (IC50 > 25,000 nM), indicating that the piperazine core alone lacks the target engagement required for modern drug discovery programs [4].

Structure-activity relationship KDM2B Cyclobutylpiperazine

Validated Application Scenarios for 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS 2097981-33-2)


Kinase Inhibitor Lead Optimization: Hinge-Binder Fragment with Cyclobutyl-Driven Selectivity

The 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine scaffold is structurally suited as an ATP-competitive kinase inhibitor hinge-binding fragment. Literature on the broader pyridin-3-amine chemotype demonstrates that the 3-amino group engages the hinge region via hydrogen bonding, while the piperazine substituent projects toward solvent-exposed or ribose-pocket regions [1]. The cyclobutyl group, as evidenced in related KDM2B inhibitor series, can deliver IC50 values as low as 0.0340 nM when elaborated into a full inhibitor [2]. For medicinal chemistry teams pursuing Pim kinases, FGFR, c-MET, or KDM2B targets, this building block provides a pre-validated vector for structure-guided optimization cycles where the cyclobutyl moiety's conformational constraint reduces entropic penalties upon target binding relative to flexible alkyl substituents.

Epigenetic Tool Compound Synthesis: KDM2B Demethylase Probe Development

The cyclobutylpiperazine motif has proven highly productive in the KDM2B inhibitor space, with multiple examples in US10202354 demonstrating consistent sub-nanomolar enzymatic inhibition [2]. Although 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine itself is a synthetic intermediate rather than the final probe, its use as a key building block enables access to dihydroimidazole and related KDM2B chemotypes [3]. Research groups engaged in epigenetic target validation, particularly those studying the role of histone lysine demethylation in cancer, should prioritize this building block for assembling focused compound libraries where the cyclobutyl group has been structurally validated to occupy the KDM2B active site with high complementarity.

Selectivity Profiling and Kinome-Wide SAR Elucidation

The distinct regioisomeric identity of 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine (2-substituted) versus 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine (6-substituted) makes the former an essential comparator for kinome-wide selectivity mapping . J. Med. Chem. 2017 data show that pyridin-3-amine positional isomerism yields >10-fold selectivity shifts between FGFR1 and c-MET, underscoring the need for both regioisomers in parallel to dissect the contribution of hinge-binding geometry to kinase target preferences [1]. Pharmaceutical research teams investigating multitargeted kinase inhibitor profiles for oncology indications should procure both the 2- and 6-substituted cyclobutyl regioisomers as matched pairs for head-to-head profiling.

Procurement-Risk Mitigated Fragment-Based Drug Discovery (FBDD)

The compound's reported discontinued status at a major supplier (Biosynth/CymitQuimica) introduces a procurement risk that must be managed for multi-year drug discovery programs. For fragment-based approaches where this scaffold has been validated as a hit, teams should (1) conduct immediate inventory verification across alternate suppliers (e.g., Fisher Scientific, Bidepharm, Amadis Chemical for the cyclobutylpiperazine intermediate), (2) assess feasibility of in-house synthesis via SNAr coupling of 2-chloro-3-nitropyridine with 1-cyclobutylpiperazine (CAS 132800-13-6) followed by nitro reduction , and (3) consider scale-up synthesis contracting if the scaffold progresses beyond the hit-to-lead stage. The known purity specification of ≥95% provides a quality benchmark for evaluating alternate supply sources.

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